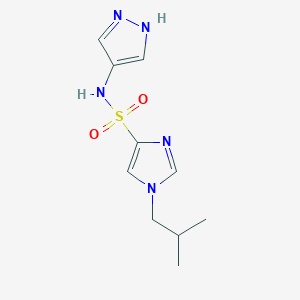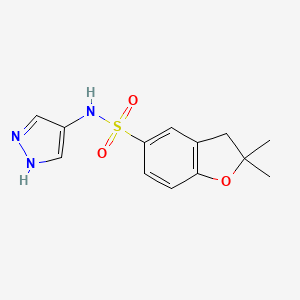![molecular formula C10H13N7O2 B7054344 2-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-nitropyrimidine-2,4-diamine](/img/structure/B7054344.png)
2-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-nitropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-nitropyrimidine-2,4-diamine is a heterocyclic compound that features both pyrazole and pyrimidine moieties. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-nitropyrimidine-2,4-diamine typically involves the condensation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2,4-diamino-5-nitropyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Cyclization: The compound can undergo intramolecular cyclization to form fused heterocyclic systems.
Common Reagents and Conditions
Oxidation: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products
Reduction: 2-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-aminopyrimidine-2,4-diamine.
Substitution: Various alkylated or acylated derivatives depending on the nucleophile used.
Cyclization: Fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
2-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-nitropyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of various pyrazole derivatives.
2,4-Diamino-5-nitropyrimidine: A key intermediate in the synthesis of pyrimidine-based compounds.
Uniqueness
2-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-nitropyrimidine-2,4-diamine is unique due to its dual pyrazole-pyrimidine structure, which imparts a combination of chemical reactivity and biological activity not commonly found in simpler compounds. This dual functionality makes it a valuable scaffold for the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
2-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7O2/c1-5-7(6(2)16-15-5)3-12-10-13-4-8(17(18)19)9(11)14-10/h4H,3H2,1-2H3,(H,15,16)(H3,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPFQEMOICXLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNC2=NC=C(C(=N2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7054261.png)
![2-[4-[(3-Hydroxy-4-methylbenzoyl)amino]oxan-4-yl]acetic acid](/img/structure/B7054271.png)


![3-[(1,1,1-Trifluoro-3,3-dimethylbutan-2-yl)carbamoyl]benzoic acid](/img/structure/B7054290.png)
![5-[[3-(Difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7054296.png)
![4-[(3-Cyclopropylthiophene-2-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7054300.png)
![2-Methyl-4-[[1-(methylcarbamoyl)cyclobutanecarbonyl]amino]benzoic acid](/img/structure/B7054306.png)
![5-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7054308.png)
![1,3-dimethyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B7054312.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]pyridazine-4-carboxamide](/img/structure/B7054338.png)
![3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide](/img/structure/B7054360.png)
![2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide](/img/structure/B7054366.png)
![1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]-2-(3-phenyl-1,2,4-triazol-1-yl)ethanone](/img/structure/B7054381.png)
